molecular formula C16H18N2O3S B6623019 methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate

methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate

Cat. No. B6623019
M. Wt: 318.4 g/mol
InChI Key: XJOLQSXAPCSHBQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDAC enzymes, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can alter the expression of genes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. Additionally, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate in laboratory experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in cellular processes. However, one limitation of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the scientific research application of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in inflammatory diseases and other conditions. Finally, research is needed to optimize the synthesis method of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate to improve its solubility and make it more accessible for laboratory experiments.

Synthesis Methods

Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is synthesized using a multi-step process. The first step involves the protection of the amine group on the quinoline ring using a tert-butyloxycarbonyl (Boc) protecting group. The second step involves the reaction of the protected amine with (R)-2-acetamido-3-mercapto-propanoic acid to form the desired compound.

Scientific Research Applications

Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antitumor agent. Studies have shown that methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLQSXAPCSHBQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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